AC-186 -

AC-186

Catalog Number: EVT-256972
CAS Number:
Molecular Formula: C18H17F3O
Molecular Weight: 306.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AC-186 is a non-steroidal estrogen receptor β (ERβ) agonist (EC50 = 6 nM in a functional assay). It is selective for ERβ over ERα (EC50 = 5,000 nM). AC-186 (10 mg/kg) reduces dopaminergic neuronal loss in the substantia nigra, improves novel object recognition, and improves motor performance in male, but not female, rats in a model of Parkinson’s disease induced by 6-OHDA. It reduces tactile allodynia in male, but not female or female ovariectomized, rats in a model of spinal nerve ligation-induced neuropathic pain. AC-186 (10 and 30 mg/kg) also reduces tactile allodynia in male rats in a model of neuropathic pain induced by paclitaxel.
AC-186 is reported as a selective nonsteroidal estrogen receptor agonist.

(2E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(2-fluorophenyl)prop-2-en-1-one

    Compound Description: This compound is a substituted terphenyl chalcone derivative featuring a 2-fluorophenyl group attached to the enone moiety. It exhibits intermolecular C—H⋯O, C—H⋯F hydrogen bonds, and C—H⋯π interactions, impacting its crystal packing. []

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

    Compound Description: UK-427,857 is a CCR5 receptor antagonist with a complex structure containing a 4,4-difluorocyclohexane ring. It exhibits potent antiviral effects against HIV-1. []

4,4'-Difluoro chalcone

    Compound Description: This compound is a chalcone derivative with fluorine atoms substituted at the 4 and 4' positions of the chalcone backbone. It serves as a versatile building block in organic synthesis, particularly for preparing pyrazoline derivatives. [, ]

(E)-7-[3-(4-Fluorophenyl)-1-isopropyl-1H-benzpyrole-2-yl]-3,5-diyhydroxy-4,4-difluoro-6-sodium heptanoate

    Compound Description: This compound is a complex molecule containing a 4,4-difluoroheptanoate moiety. It exhibits significant inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. []

Synthesis Analysis

The synthesis of AC-186 involves several chemical reactions that lead to the formation of its complex structure. While specific synthetic pathways are not detailed in the available literature, compounds of this nature typically undergo multi-step processes involving the introduction of functional groups through reactions such as Friedel-Crafts acylation or nucleophilic substitutions. The presence of difluorophenyl and cyclohexyl moieties suggests that fluorination and cyclization reactions play significant roles in its synthesis.

Technical Details

  • Starting Materials: The synthesis likely begins with commercially available phenolic compounds and fluorinated aromatic precursors.
  • Reagents: Common reagents may include strong acids or bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
  • Reaction Conditions: Temperature control and reaction time are critical to ensure the desired product yield and purity.
Molecular Structure Analysis

The molecular structure of AC-186 can be represented by its SMILES notation: FC1(F)CCC(C2=C(F)C=CC=C2)(C3=CC=C(O)C=C3)CC1. This notation indicates a complex arrangement featuring a cyclohexane ring substituted with fluorinated phenyl groups.

Structure Data

  • InChI Key: HSMUKSLNDJOZQG-UHFFFAOYSA-N
  • Molecular Weight: 306.32 g/mol
  • Functional Groups: The compound contains hydroxyl (-OH), difluoro, and cyclohexyl groups which contribute to its biological activity.
Chemical Reactions Analysis

AC-186 participates in various chemical reactions, primarily in biological contexts where it acts as an agonist for estrogen receptors. Its interactions can lead to significant biochemical changes, particularly in the modulation of neuroprotective pathways.

Reactions

  • Estrogen Receptor Binding: AC-186 selectively binds to estrogen receptor beta with an EC50_{50} value of approximately 6 nM, while showing much lower affinity for estrogen receptor alpha (5000 nM) . This selectivity is crucial for its therapeutic applications.
  • Neuroprotective Effects: In experimental models, AC-186 has been shown to reduce amyloid-beta levels when combined with other compounds, indicating its role in mitigating Alzheimer's disease pathology .
Mechanism of Action

The mechanism by which AC-186 exerts its effects involves binding to estrogen receptor beta, leading to downstream signaling pathways that promote neuroprotection. This action is particularly relevant in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Process Data

  • Neuroprotective Pathways: Activation of estrogen receptor beta by AC-186 has been associated with reduced neuronal apoptosis and improved cognitive functions in animal models .
  • Gender-Specific Effects: Research indicates that the neuroprotective effects of AC-186 may vary based on gender, reflecting the complex interplay between sex hormones and neurodegeneration .
Physical and Chemical Properties Analysis

AC-186 exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Highly soluble in DMSO (maximum concentration ~100 mM).

Chemical Properties

  • Stability: The compound is stable under recommended storage conditions but should be protected from light to prevent degradation.
  • Reactivity: AC-186's reactivity is primarily dictated by its functional groups, particularly the hydroxyl group which can participate in hydrogen bonding.
Applications

AC-186 has significant applications in scientific research, particularly in studies focused on neuroprotection and hormonal regulation within the central nervous system.

Scientific Uses

  • Neurodegenerative Disease Research: Its role as an estrogen receptor beta agonist makes it valuable for investigating therapeutic strategies for conditions like Alzheimer's disease and Parkinson's disease.
  • Cognitive Function Studies: Researchers utilize AC-186 to explore its effects on cognitive deficits associated with aging and neurodegeneration .
Introduction to AC-186

Chemical Identity and Pharmacological Classification of AC-186

AC-186 (Chemical name: 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol) is a synthetic organic molecule with the molecular formula C₁₈H₁₇F₃O and a molecular weight of 306.32 g/mol [1] [3] [4]. Its structural characteristics include three fluorine atoms contributing to metabolic stability and a phenol group essential for receptor interaction. The compound exists as a white to off-white solid with limited aqueous solubility but high solubility in DMSO (100 mg/mL) [3] [7].

Key physicochemical properties include:

  • High lipophilicity (XLogP: 5.71)
  • Low topological polar surface area (20.23 Ų)
  • One hydrogen bond donor
  • No hydrogen bond acceptors
  • Two rotatable bonds [1] [5]

AC-186 violates one of Lipinski's rules of five due to its elevated lipophilicity, which nevertheless facilitates blood-brain barrier penetration—a critical attribute for its neuroprotective applications [1] [5]. The compound's structural backbone features a diphenyl configuration with fluorinated cyclohexyl and phenyl rings, optimized for selective ERβ engagement. Canonical SMILES representation: Oc1ccc(cc1)C1(CCC(CC1)(F)F)c1ccccc1F [1] [4].

Table 1: Chemical and Physicochemical Profile of AC-186

PropertyValue
CAS Registry Number1421854-16-1
Molecular FormulaC₁₈H₁₇F₃O
Molecular Weight306.32 g/mol
XLogP5.71
Hydrogen Bond Donors1
Hydrogen Bond Acceptors0
Topological Polar Surface Area20.23 Ų
Rotatable Bonds2
Lipinski's Rule Violations1 (High lipophilicity)
Canonical SMILESOc1ccc(cc1)C1(CCC(CC1)(F)F)c1ccccc1F
InChIKeyHSMUKSLNDJOZQG-UHFFFAOYSA-N

Pharmacologically, AC-186 is classified as a selective nonsteroidal ERβ agonist with EC₅₀ values of 6 nM for ERβ and 5,000 nM for ERα, demonstrating an 833-fold selectivity ratio [3] [4]. This exceptional selectivity profile underpins its research utility in dissecting ERβ-specific pathways from those mediated by ERα. The compound exhibits negligible interaction with other nuclear hormone receptors, further enhancing its specificity as a pharmacological probe [2] [7].

Historical Development and Discovery of Selective ERβ Agonists

The discovery of AC-186 emerged from systematic structure-activity relationship (SAR) studies targeting ERβ selectivity. Initial efforts focused on nonsteroidal scaffolds that could mimic the triangulated orientation of estradiol's hydroxyl groups while incorporating structural elements to disrupt ERα binding [2]. Researchers capitalized on key differences in the ERβ ligand-binding pocket (LBP), particularly the smaller volume and distinct residue composition (Leu384 vs Met421 in ERα), to design ligands with preferential ERβ affinity [2].

AC-186 originated from a lead optimization program that began with AC-131—an early selective ERβ agonist with demonstrated efficacy in pain models but suboptimal drug metabolism and pharmacokinetic (DMPK) properties [2]. Through iterative medicinal chemistry refinements, three candidate compounds (AC-186, AC-623, and AC-957) were prioritized based on enhanced metabolic stability in human liver microsomes and improved pharmacokinetic profiles [2].

A critical breakthrough in AC-186's development involved addressing administration challenges in elderly populations. Whereas oral bioavailability in rats was limited (∼8%), buccal/sublingual administration yielded dramatically improved bioavailability (79% in rats, 44% in dogs) due to the compound's high permeability across mucosal barriers (Papp = 12.5 × 10⁻⁶ cm/s in human buccal tissue) [2]. This permeability advantage, coupled with favorable efflux transporter characteristics (efflux ratio = 1.45 in Caco-2 cells), positioned AC-186 as the lead candidate for neurological indications requiring non-oral delivery options [2].

Table 2: Evolution of Selective ERβ Agonists in the AC Series

CompoundERβ EC₅₀ (nM)ERα EC₅₀ (nM)Selectivity RatioKey Advancement
AC-131~10>10,000>1,000Proof-of-concept in pain models
AC-18665,000833Optimized buccal permeability & neuroprotection
AC-623Not reportedNot reported>500Moderate buccal permeability
AC-957Not reportedNot reported>500Limited cognitive protection in PD model

AC-186 in the Context of Estrogen Receptor Research

As a research tool, AC-186 has illuminated fundamental aspects of ERβ biology distinct from ERα signaling. ERβ activation by AC-186 modulates mitochondrial function through upregulation of complex I and cytochrome c oxidase expression, enhancing cellular bioenergetics while reducing oxidative stress [2]. This mitochondrial stabilization occurs partly through regulation of Bcl-2 family proteins—specifically increasing antiapoptotic Bcl-xL and Bcl-w while suppressing proapoptotic Bim [2]. Additionally, AC-186 activates the Nrf2-Keap1 antioxidant pathway, providing a dual mechanism for combating oxidative damage in neurodegenerative contexts [2].

A particularly significant research application involves protein aggregation pathologies. AC-186 enhances expression of catabolic enzymes including neprilysin, insulin-degrading enzyme, and cathepsin D—proteases responsible for cleaving amyloid-β (Aβ) and α-synuclein aggregates implicated in Alzheimer's and Parkinson's pathogenesis [2] [4]. This property distinguishes it from nonselective estrogens and positions it as a potential disease-modifying agent.

The compound's gender-specific neuroprotective effects have revealed crucial sex dimorphisms in ERβ expression and function. In male rat models, AC-186 administration prevented dopamine neuron loss in the substantia nigra following 6-hydroxydopamine (6-OHDA) lesions, while showing no protective effect in females [2] [6]. This differential effect correlates with higher basal ERβ expression in male dopaminergic neurons and suggests that declining androgen levels in aging males may compromise endogenous ERβ activation pathways [2]. Notably, AC-186 outperformed 17β-estradiol in male neuroprotection studies, highlighting that selective ERβ activation elicits fundamentally different pharmacological outcomes compared to nonselective estrogen receptor agonism [6].

In oncology research, AC-186 (10 μM, 72h) inhibited proliferation of LNCaP prostate cancer cells—an effect absent in ER-negative PC3 cells—suggesting ERβ-mediated antiproliferative mechanisms [3] [7]. This activity profile has spurred interest in AC-186 as a probe for investigating ERβ's tumor-suppressive roles in hormone-sensitive cancers.

Table 3: Research Applications of AC-186 in Disease Models

Research AreaExperimental FindingsSignificance
Parkinson's DiseasePrevents motor/cognitive deficits in male 6-OHDA ratsGender-specific neuroprotection mechanism
Dopaminergic ProtectionPreserves tyrosine hydroxylase+ neurons in substantia nigraSuperior to 17β-estradiol in male models
Protein AggregationEnhances α-synuclein/Aβ degrading enzymesPotential disease-modifying mechanism
Mitochondrial FunctionUpregulates complex I & cytochrome c oxidaseReduces oxidative stress in neurons
Prostate CancerInhibits LNCaP proliferation (ERβ-dependent)Highlights ERβ's tumor-suppressive role

Properties

Product Name

AC-186

IUPAC Name

4-[4,4-difluoro-1-(2-fluorophenyl)cyclohexyl]phenol

Molecular Formula

C18H17F3O

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C18H17F3O/c19-16-4-2-1-3-15(16)17(9-11-18(20,21)12-10-17)13-5-7-14(22)8-6-13/h1-8,22H,9-12H2

InChI Key

HSMUKSLNDJOZQG-UHFFFAOYSA-N

SMILES

C1CC(CCC1(C2=CC=C(C=C2)O)C3=CC=CC=C3F)(F)F

Solubility

Soluble in DMSO

Synonyms

AC-186; AC 186; AC186.

Canonical SMILES

C1CC(CCC1(C2=CC=C(C=C2)O)C3=CC=CC=C3F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.